molecular formula C12H19NO5S B3363816 2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)carbamoyl]cyclohexane-1-carboxylic acid CAS No. 1053161-05-9

2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)carbamoyl]cyclohexane-1-carboxylic acid

Cat. No.: B3363816
CAS No.: 1053161-05-9
M. Wt: 289.35 g/mol
InChI Key: ALUJUYLZWNYHEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)carbamoyl]cyclohexane-1-carboxylic acid is an organic compound characterized by its unique structure, which includes a thiolane ring with a sulfone group, a carbamoyl group, and a cyclohexane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)carbamoyl]cyclohexane-1-carboxylic acid typically involves multiple steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable dithiol with an appropriate electrophile under controlled conditions.

    Introduction of the Sulfone Group: Oxidation of the thiolane ring using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid results in the formation of the sulfone group.

    Cyclohexane Carboxylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions, although this is less common due to the stability of the sulfone.

    Reduction: The compound can be reduced to its corresponding sulfide or thiolane under reducing conditions using reagents such as lithium aluminum hydride.

    Substitution: The carbamoyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the carbamoyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation: Further oxidized sulfone derivatives.

    Reduction: Sulfide or thiolane derivatives.

    Substitution: Various substituted carbamoyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)carbamoyl]cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the sulfone group and the carbamoyl moiety makes it a candidate for the development of enzyme inhibitors, particularly those targeting proteases and other enzymes involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specific properties. Its stability and reactivity make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes. The sulfone group can form strong interactions with enzyme active sites, inhibiting their activity. The carbamoyl group can also participate in hydrogen bonding and other interactions that stabilize the compound within the target site.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)carbamoyl]acetic acid
  • 2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)carbamoyl]propanoic acid
  • 2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)carbamoyl]butanoic acid

Uniqueness

Compared to similar compounds, 2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)carbamoyl]cyclohexane-1-carboxylic acid is unique due to the presence of the cyclohexane ring, which imparts different steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[(1,1-dioxothiolan-3-yl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5S/c14-11(13-8-5-6-19(17,18)7-8)9-3-1-2-4-10(9)12(15)16/h8-10H,1-7H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUJUYLZWNYHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2CCS(=O)(=O)C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)carbamoyl]cyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)carbamoyl]cyclohexane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)carbamoyl]cyclohexane-1-carboxylic acid
Reactant of Route 4
2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)carbamoyl]cyclohexane-1-carboxylic acid
Reactant of Route 5
2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)carbamoyl]cyclohexane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)carbamoyl]cyclohexane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.